1-(3-Amino-5-methoxypyridazin-4-yl)ethanone
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Overview
Description
1-(3-Amino-5-methoxypyridazin-4-yl)ethanone is a heterocyclic compound with the molecular formula C7H9N3O2. This compound is part of the pyridazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-methoxypyridazin-4-yl)ethanone typically involves the reaction of appropriate pyridazine derivatives with methoxy and amino substituents. One common method includes the condensation of 3-amino-5-methoxypyridazine with ethanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-5-methoxypyridazin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1-(3-Amino-5-methoxypyridazin-4-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the synthesis of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-methoxypyridazin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and other substituted pyridazines share structural similarities and biological activities.
Pyridine Compounds: These compounds also exhibit diverse biological activities and are used in similar applications
Uniqueness: 1-(3-Amino-5-methoxypyridazin-4-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-amino-5-methoxypyridazin-4-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4(11)6-5(12-2)3-9-10-7(6)8/h3H,1-2H3,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERBNRPHMLNLMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=NC=C1OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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